

N-Acetyltyramine concentration *Mansonella perstans* patients

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Compound Focus: N-Acetyltyramine

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Quantitative Comparison of NATOG Concentrations

The table below summarizes key quantitative findings from recent studies, which you can use for direct comparison.

Patient Group / Infection Status	Mean NATOG Concentration (μM)	Standard Error/Notes	Source / Citation
<i>Onchocerca volvulus</i> (Mono-infection)	42.8 μM	$\pm 3.7 \mu\text{M}$ (SEM)	[1]
<i>Mansonella perstans</i> (Mono-infection)	13.6 μM	$\pm 2.5 \mu\text{M}$ (SEM)	[1]
<i>Loa loa</i> (Mono-infection)	14.7 μM	$\pm 2.5 \mu\text{M}$ (SEM)	[1]
Non-infected controls (Africa)	6.4 μM	$\pm 0.7 \mu\text{M}$ (SEM)	[1]
<i>O. volvulus</i> -infected individuals (with high epilepsy burden)	7.62 μM	Median in severe epilepsy subgroup	[2]

Patient Group / Infection Status	Mean NATOG Concentration (μM)	Standard Error/Notes	Source / Citation
O. volvulus-infected individuals (low endemic setting)	2.23 μM	Median; not significantly different from controls (0.71 μM)	[2]

Detailed Experimental Protocols

To ensure your comparisons are based on sound methodologies, here are the details of the key experiments cited.

1. Core Study on Infection Specificity [1]

- **Objective:** To evaluate the specificity of the NATOG biomarker for active *O. volvulus* infection against other common filarial nematodes, notably *Loa loa* and *Mansonella perstans*.
- **Sample Collection:** Urine samples were collected from participants in Cameroonian and Ghanaian villages. Infection status was determined via standard methods: skin snip and nodule palpation for *O. volvulus*, and blood smear microscopy for *M. perstans* and *L. loa*.
- **LC-MS Analysis:**
 - **Quantification:** Precise quantification was achieved using a calibration curve with a deuterated internal standard (D3-NATOG).
 - **Chromatography:** Liquid chromatography was used to separate metabolites.
 - **Mass Spectrometry:** Detection and quantification of NATOG were performed using mass spectrometry, comparing the signal intensity of the target analyte against the known concentration of the internal standard.

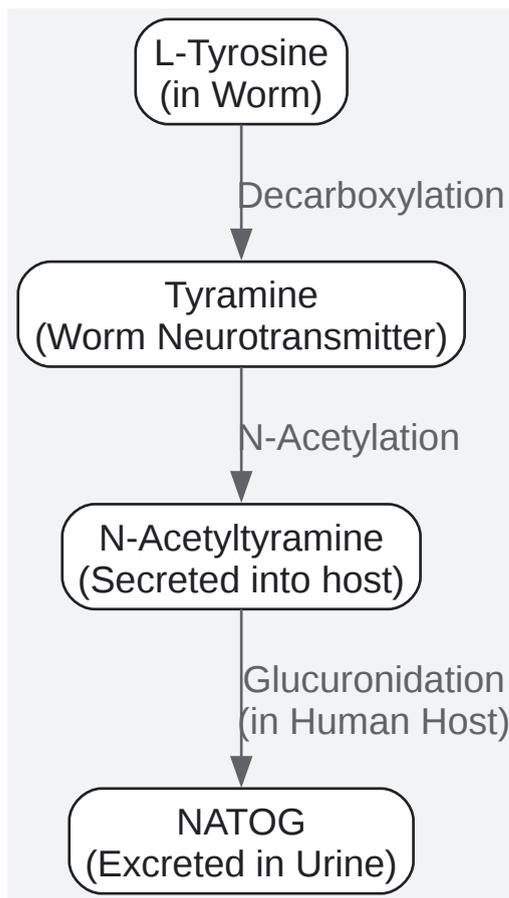
2. Validation Study in a Different Population [2]

- **Objective:** To investigate urinary NATOG levels in an onchocerciasis-endemic area in the Democratic Republic of Congo (DRC) with a high prevalence of epilepsy.
- **Sample Collection:** Urine was collected from ivermectin-naive individuals with and without epilepsy. Infection status was determined via a combination of skin snip microfilarial count, OV16 rapid diagnostic test (RDT), and nodule palpation.
- **LC-MS/MS Analysis:**
 - **Method:** Urinary NATOG was measured using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).

- **Standard Curve:** A standard curve ranging from 1–100 μM was constructed by spiking NATOG into diluted, pooled human urine.
- **Quality Control:** The Limit of Quantification (LOQ) was defined at 0.7 μM .

Metabolic Pathway of NATOG

The diagram below illustrates the proposed biosynthetic pathway of NATOG, which underpins its specificity to *Onchocerca volvulus* infection.



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The pathway highlights a critical link to the endosymbiotic bacterium *Wolbachia**, present in *O. volvulus* [1] [3]. Treatments like doxycycline that target *Wolbachia* lead to worm sterility and a significant drop in NATOG levels, reinforcing that its production is tied to active worm metabolism [3].

Interpretation Guide for Researchers

When evaluating NATOG's utility, consider these key points derived from the data:

- **High Specificity for *O. volvulus*:** NATOG levels in *M. perstans* mono-infections are significantly lower than in *O. volvulus* infections and are not statistically distinct from levels in *L. loa* infections [1]. This suggests NATOG can help differentiate *O. volvulus* from these co-endemic parasites.
- **Correlation with Parasitic Load:** Studies indicate that urinary NATOG concentration is positively associated with microfilarial density in the skin, making it a potential quantitative marker for infection intensity [2] [4].
- **Context-Dependent Sensitivity:** The diagnostic performance of NATOG varies. One study proposed a **13 μ M cut-off**, but another found this had low sensitivity (15.9%), though high specificity (95.9%) [1] [2]. Its utility may be highest in populations with high parasitic loads.
- **Potential for a Multi-Marker Panel:** Research shows that onchocerciasis alters the urine metabolome broadly. Combining NATOG with other metabolites like **cinnamoylglycine** could improve diagnostic accuracy on a population level [4].

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